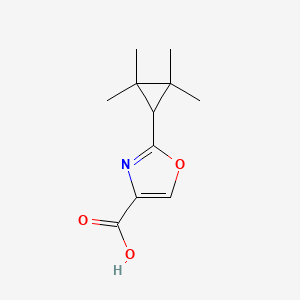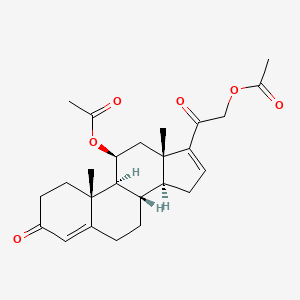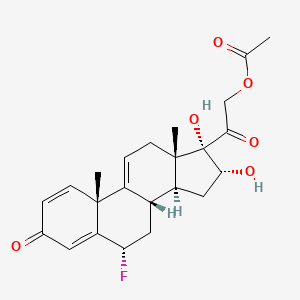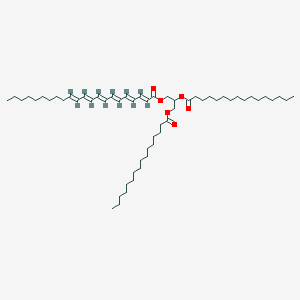
tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate” could involve palladium-catalyzed cross-coupling reactions . tert-Butyl carbamate, a related compound, has been used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22N4O3 . The structure of this compound would include a pyrazin ring substituted with an amino and a methoxy group, a propyl chain, and a carbamate group with a tert-butyl substituent.Chemical Reactions Analysis
The compound could be involved in various chemical reactions. For instance, tert-butyl carbamate, a related compound, has been used in palladium-catalyzed cross-coupling reactions with various aryl halides .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
- Intermediates in Drug Synthesis : Tert-butyl derivatives, including those similar to tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate, are often utilized as intermediates in the synthesis of biologically active compounds. For instance, a study by Zhao et al. (2017) discussed the synthesis of a tert-butyl derivative as an important intermediate for omisertinib (AZD9291), highlighting a rapid synthetic method that resulted in an 81% total yield over three steps (Zhao, Guo, Lan, & Xu, 2017).
Advanced Synthetic Techniques
- Regioselective Deprotection and Acylation : The complexity of tert-butyl derivatives allows for regioselective deprotection and acylation, enabling the synthesis of compounds with multiple removable amino-protecting groups, as demonstrated by Pak and Hesse (1998). This process facilitates the creation of derivatives with independently removable protecting groups, useful in peptide synthesis and modification (Pak & Hesse, 1998).
Chemical Reactions and Transformations
- Photoredox-Catalyzed Reactions : Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl derivatives as amidyl-radical precursors, establishing a new cascade pathway for assembling 3-aminochromones under mild conditions. This method showcases the versatility of tert-butyl derivatives in facilitating complex chemical transformations (Wang et al., 2022).
Applications in Analytical and Synthetic Chemistry
- Isomorphous Crystal Structures : Studies by Baillargeon et al. (2017) on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart revealed their isostructural properties, highlighting the significance of these compounds in understanding molecular interactions and crystal packing. The research underscores the potential of tert-butyl derivatives in the study of hydrogen and halogen bonds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Direcciones Futuras
The future directions of “tert-Butyl (3-(5-amino-6-methoxypyrazin-2-yl)propyl)carbamate” could involve its use in the development of new pharmaceuticals and materials, given its diverse applications in scientific research. Further studies could also explore its role as an intermediate in the synthesis of biotin-linked derivatives .
Propiedades
IUPAC Name |
tert-butyl N-[3-(5-amino-6-methoxypyrazin-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(18)15-7-5-6-9-8-16-10(14)11(17-9)19-4/h8H,5-7H2,1-4H3,(H2,14,16)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMWAECXTBVTCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)





